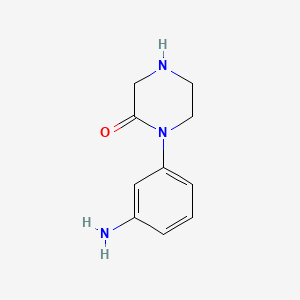

1-(3-Aminophenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

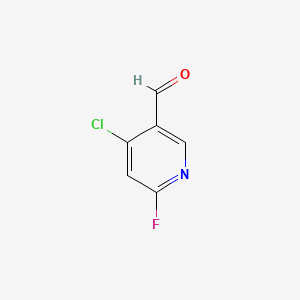

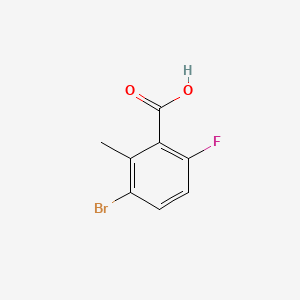

“1-(3-Aminophenyl)piperazin-2-one” is a chemical compound with the CAS Number: 1022128-80-8 and a linear formula of C10H13N3O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .

Molecular Structure Analysis

The molecular structure of “1-(3-Aminophenyl)piperazin-2-one” is represented by the InChI Code: 1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7,11H2 .

Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature and has a molecular weight of 191.23 g/mol .

Applications De Recherche Scientifique

Therapeutic Uses and Drug Design

Piperazine derivatives, including 1-(3-Aminophenyl)piperazin-2-one, have been identified as critical scaffolds in the rational design of drugs for an array of therapeutic applications. These compounds have been associated with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent properties. The structural flexibility of the piperazine ring allows for significant variations in medicinal potential through minor modifications. This flexibility underscores the broad therapeutic investigation and utilization of piperazine-based molecules in drug discovery and development processes (Rathi et al., 2016).

Antimicrobial and Antitubercular Activities

Piperazine compounds have demonstrated efficacy against a range of microbial and tubercular strains. Research highlights the anti-mycobacterial properties of these compounds, showcasing their potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Such findings indicate the critical role piperazine structures can play in developing new antimicrobial agents (Girase et al., 2020).

Chemokine Receptor Antagonism

The application of piperazine derivatives extends into the development of small molecule antagonists for chemokine receptors, such as CCR3. These receptors are implicated in allergic diseases like asthma, atopic dermatitis, and allergic rhinitis. Piperazine-based antagonists offer a promising approach for treating these conditions, highlighting the compound's relevance in allergy and inflammation research (Willems & IJzerman, 2009).

Nanofiltration and Environmental Applications

In environmental science, piperazine-based nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, have garnered attention for their superior separation performance. These membranes, involving piperazine as a building block, offer advancements in water softening, purification, wastewater treatment, and reuse, demonstrating the compound's utility beyond pharmaceuticals (Shao et al., 2022).

Safety And Hazards

Orientations Futures

The compound and its derivatives have potential applications in the synthesis of biologically active targets and drugs . The development of these protocols is highly appealing, especially in view of potential industrial applications, where purification of the intermediates for each step is avoided and consequently economic and time costs as well as the environmental impact are conveniently minimized .

Propriétés

IUPAC Name |

1-(3-aminophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUYPEBXXBSLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693924 |

Source

|

| Record name | 1-(3-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminophenyl)piperazin-2-one | |

CAS RN |

1022128-80-8 |

Source

|

| Record name | 1-(3-Aminophenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)